1-PHENYL-4-[6-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRIDINE-2-CARBONYL]PIPERAZINE
Overview
Description
1-PHENYL-4-[6-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRIDINE-2-CARBONYL]PIPERAZINE is a complex organic compound featuring a phenyl group bound to a piperazine ring, which is further connected to a pyridine ring through a carbonyl linkage. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-4-[6-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRIDINE-2-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the pyridine ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The final step involves coupling the piperazine and pyridine rings through a carbonyl linkage using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-4-[6-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRIDINE-2-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
1-PHENYL-4-[6-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRIDINE-2-CARBONYL]PIPERAZINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-PHENYL-4-[6-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRIDINE-2-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylpiperazine : A simpler analogue with a phenyl group bound to a piperazine ring.
- Diphenylpiperazine : Contains two phenyl groups attached to a piperazine ring.
- Pyridinylpiperazine : Features a pyridine ring attached to a piperazine ring.
Uniqueness
1-PHENYL-4-[6-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRIDINE-2-CARBONYL]PIPERAZINE is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
IUPAC Name |
[6-(4-phenylpiperazine-1-carbonyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c33-26(31-18-14-29(15-19-31)22-8-3-1-4-9-22)24-12-7-13-25(28-24)27(34)32-20-16-30(17-21-32)23-10-5-2-6-11-23/h1-13H,14-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQJZIJADKNODA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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